molecular formula C14H13NO3 B015661 4-Benzyloxy-2-nitrotoluene CAS No. 24239-67-6

4-Benzyloxy-2-nitrotoluene

Cat. No. B015661
CAS RN: 24239-67-6
M. Wt: 243.26 g/mol
InChI Key: DGMVXGHRFDVQHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitrobenzene derivatives often involves strategic functionalization of the benzene ring to incorporate nitro groups and other substituents. For example, the synthesis of 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) demonstrates the complexity of introducing nitro groups and methoxy substituents into a benzene ring through lithiation and subsequent reactions with nitrosopropane and oxidation agents (Fujita et al., 1996).

Molecular Structure Analysis

Molecular structure analysis of nitrobenzene derivatives reveals the impact of substituents on the benzene ring's geometry and electronic properties. The crystal structure of (4′-carbomethoxy-2′-nitrophenoxy)benzene showed how intramolecular interactions and substituents influence the molecule's conformation and stability (Gopal et al., 1980).

Chemical Reactions and Properties

Chemical reactions involving nitrobenzene derivatives are diverse and can lead to a variety of functionalized aromatic compounds. For instance, intramolecular cyclization of methyl 3-aryl-2-nitropropionates to produce 4H-1,2-benzoxazines showcases the reactions' complexity and the influence of electron-withdrawing groups on the reaction rate and mechanism (Nakamura et al., 2007).

Physical Properties Analysis

The physical properties of nitrobenzene derivatives, such as crystallinity, melting points, and solubility, are crucial for their application in material science and organic synthesis. Studies on the crystal structure and physicochemical properties of compounds like N,N-dimethyl-4-nitro-2, 6-xylidine offer insights into how substituents affect these properties (Maurin & Krygowski, 1987).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic structure, are influenced by the presence and position of nitro groups and other substituents on the benzene ring. Analysis of benzene derivatives' synthesis, structure, and luminescent properties highlights how electron-withdrawing and donating groups can significantly impact these compounds' chemical behavior (Sivakumar et al., 2010).

Scientific Research Applications

  • Photoluminescence in Tb(3+) Complexes

    A study by Sivakumar et al. (2010) found that the presence of an electron-withdrawing group at position 2 of 4-benzyloxy benzoic acid reduces photoluminescence in Tb(3+) complexes (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

  • Fluoride-Catalyzed Michael Addition

    In 1994, Li et al. conducted a study on fluoride-catalyzed Michael addition of nitrotoluenes to activated α, β-unsaturated esters, which leads to good to excellent yield and can be applied to the chiral synthesis of benzazepine 4 (Li, Thottathil, & Murphy, 1994).

  • Catalytic Side-Chain Oxidation

    Wei, Cai, and Lu (2003) found that catalytic side-chain oxidation of 2-nitrotoluene to 2-nitrobenzaldehyde in liquid phase can achieve over 80% conversion and 50% selectivity, a process involving the formation of a benzyl anion (Wei, Cai, & Lu, 2003).

  • Electrooxidation in Molecular Electronic Devices

    A study by Lapicque and Storck (1985) demonstrated that a phase transfer agent significantly accelerates the electrooxidation of 4-nitrotoluene into 4-nitrobenzoic acid, with a Faradaic yield of 67%, indicating potential for high-speed switching and high-power electronic applications (Lapicque & Storck, 1985).

  • Synthesis of Pharmaceutical Compounds

    Harada, Fujii, and Kato (2003) discussed an efficient and practical synthesis route from 3-hydroxy-2-nitrotoluene to N,N-diethyl-7-indolyloxyacetamide, a promising route for the production of pharmaceuticals (Harada, Fujii, & Kato, 2003).

  • Treatment of Hypoxic Solid Tumors

    Shyam et al. (1999) found that the 4,5-dimethoxy-2-nitro analogue 6 effectively kills hypoxic EMT6 mammary carcinoma cells, with minimal toxicity to aerobic cells, making it a potential therapeutic agent for hypoxic solid tumors (Shyam et al., 1999).

  • Environmental Monitoring and Detection

    A study by Gou et al. (2019) reported the development of pyrene functionalized polysiloxanes with high selectivity and sensitivity to 4-nitrotoluene, which can be used for portable and visual detection of this environmental pollutant (Gou, Zhang, Zuo, Tian, Dong, & Lin, 2019).

Safety And Hazards

4-Benzyloxy-2-nitrotoluene is considered hazardous. It is harmful if swallowed and may cause genetic defects and cancer. It is also suspected of damaging fertility or the unborn child and is toxic to aquatic life with long-lasting effects7.


Future Directions

The future directions of 4-Benzyloxy-2-nitrotoluene could involve further studies on its degradation pathways and its potential uses in various fields5.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

1-methyl-2-nitro-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-11-7-8-13(9-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMVXGHRFDVQHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384263
Record name 4-Benzyloxy-2-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxy-2-nitrotoluene

CAS RN

24239-67-6
Record name 4-Benzyloxy-2-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
H Mizuno, A Akao, N Nonoyama… - … Pacific Confederation of …, 2004 - jstage.jst.go.jp
… The mixture of 4-benzyloxy-2-nitrotoluene (1), N,N-dimethylformamide dimethylacetal and pyrrolidine were heated at 80 C for 1hour, and then concentrated for 4 hours between 80 to …
Number of citations: 4 www.jstage.jst.go.jp
H Burton, PFG Praill - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
Benzyl phenyl ether forms an oxonium salt with the acetylium ion and the subsequent reactions of the benzyl cation arising by decomposition of the oxonium ion are followed by …
Number of citations: 23 0-pubs-rsc-org.brum.beds.ac.uk
D Pauli, S Bienz - Tetrahedron, 2014 - Elsevier
Merrifield resin was modified by the introduction of an ortho-nitrophenylethanal group that served as a linker moiety to attach amines to the resin by reductive amination. Resin-bound …
T Izumi, T Yokota - Journal of heterocyclic chemistry, 1992 - Wiley Online Library
Allyl α‐phenyl‐2‐aminophenethyl carbonates undergo a smooth decarboxylation‐dehydrogenation reaction to afford 2‐phenylindole derivatives in acetonitrile at 80 in the presence of …
D Beaumont - 1980 - search.proquest.com
Most β-adrenomimetics in current clinical use possess the conformationally flexible arylethanolamine structure and the structure-activity relationships of these and conformationally …
A Najafi - 1978 - search.proquest.com
Currently cancer chemotherapy, which is still in its infancy, is stimulating much interest, with over 250 new products as candidates for human clinical trials. Some of the more important …
M Ohkubo, T Nishimura, H Jona, T Honma… - Tetrahedron, 1996 - Elsevier
A practical method for the synthesis of an indolo[2,3-a]pyrrolo[3,4-c]carbazole ring system is described. The method involves two key processes: a coupling reaction between indole and …
DM Dolman - 1982 - search.proquest.com
The ellipticine alkaloids or pyrido [4, 3-b] carbazoles have been found to be effective against various forms of cancer, in particular leukemia, and as these compounds exhibit a low …
K Shishido, S Haruna, C Yamamura, H Iitsuka… - Bioorganic & Medicinal …, 1997 - Elsevier
… from 4-benzyloxy-2-nitrotoluene 6. A variety of lipases was examined to search for the optimum conditions. Of these, Lipase AK-catalyzed conditions using vinyl acetate as an acyl donor …

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